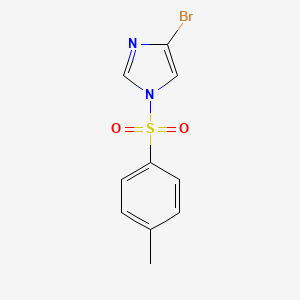![molecular formula C8H5FN2O B1342541 6-Fluoro-1H-benzo[D]imidazol-2-carbaldehído CAS No. 885280-34-2](/img/structure/B1342541.png)
6-Fluoro-1H-benzo[D]imidazol-2-carbaldehído
Descripción general
Descripción
6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde is a chemical compound with the molecular formula C8H5FN2O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a fluorine atom at the 6th position and an aldehyde group at the 2nd position of the benzimidazole ring. It is used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde is used in a wide range of scientific research applications:
Chemistry: As a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: In the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
Target of Action
Imidazole derivatives, which this compound is a part of, are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological effects, which suggests that this compound may also have diverse cellular and molecular impacts .
Análisis Bioquímico
Biochemical Properties
6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can result in altered cellular signaling and gene expression. Furthermore, 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde can induce changes in the expression of genes involved in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde can result in toxic or adverse effects, such as hepatotoxicity and nephrotoxicity .
Metabolic Pathways
6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics. The compound can affect metabolic flux and alter the levels of various metabolites. For instance, it can inhibit the metabolism of certain drugs, leading to increased drug levels and potential toxicity .
Transport and Distribution
The transport and distribution of 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation. For example, it can be transported into cells via organic anion transporters and bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, the compound can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde typically involves the cyclization of amido-nitriles. One common method is the Debus-Radziszewski synthesis, which involves the reaction of an amine with a nitrile under acidic conditions to form the imidazole ring . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . The reaction conditions for these methods often include the use of catalysts such as nickel or ruthenium complexes and high temperatures.
Industrial Production Methods
Industrial production of 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 6-Fluoro-1H-benzo[D]imidazole-2-carboxylic acid.
Reduction: 6-Fluoro-1H-benzo[D]imidazole-2-methanol.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde can be compared with other similar compounds, such as:
5-Fluoro-1H-benzimidazole-2-carbaldehyde: Similar structure but with the fluorine atom at the 5th position.
6-Chloro-1H-benzimidazole-2-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
1H-benzimidazole-2-carbaldehyde: Lacks the halogen substituent.
The presence of the fluorine atom in 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde imparts unique chemical properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and biological activity.
Propiedades
IUPAC Name |
6-fluoro-1H-benzimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQRRWMIWMTBDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50612016 | |
| Record name | 6-Fluoro-1H-benzimidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50612016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885280-34-2 | |
| Record name | 6-Fluoro-1H-benzimidazole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885280-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-1H-benzimidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50612016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate](/img/structure/B1342472.png)









![2-(Piperidin-3-yl)benzo[d]thiazole](/img/structure/B1342488.png)

